molecular formula C8H10N4O2S B2487216 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439108-98-2

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2487216
CAS No.: 439108-98-2
M. Wt: 226.25
InChI Key: LSOQEMDMIIKUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (6-MS-2-MMP) is a synthetic heterocyclic compound that has been used in various scientific research applications. It is a member of the pyrazolo[1,5-a]pyrimidine family of compounds, which are characterized by a fused five-membered pyrimidine ring and a six-membered pyrazole ring. 6-MS-2-MMP has been found to possess unique biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound is involved in the one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines, highlighting its utility in complex chemical synthesis processes (Tseng et al., 2019).
  • Studies have investigated the nitration of azolo[1,5-a]pyrimidin-7-amines, demonstrating the compound's reactivity and potential for creating derivatives with varied properties (Gazizov et al., 2020).
  • Research on 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines reveals a straightforward synthesis method for this class of compounds, indicating the compound's role in facilitating synthetic processes (Shvets et al., 2020).

Molecular and Crystallographic Analysis

  • Crystal structure analysis has been conducted on related pyrazolo[1,5-a]pyrimidin-7-amines, providing insights into their molecular configurations and intermolecular interactions, crucial for understanding their chemical behavior (Jiu-fu et al., 2015).
  • The molecular structure of various pyrazolo[1,5-a]pyrimidines has been studied using X-ray diffractometry, offering detailed insights into their structural properties (Frizzo et al., 2009).

Chemical Synthesis and Applications

  • Synthesis procedures for derivatives of pyrazolo[1,5-a]pyrimidin-7-amines have been optimized, leading to the creation of novel compounds with potential applications in various fields, indicating the compound's utility in drug discovery and material sciences (Drev et al., 2014; Kaping et al., 2020; Shaaban et al., 2011).

Future Directions

Pyrazolo[1,5-a]pyrimidines, the family to which “6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” belongs, have attracted attention in material science and medicinal chemistry . They have potential applications in ionic or molecular sensing, bioimaging, and organic light-emitting devices . Future research could focus on exploiting these beneficial properties to raise our standard of living .

Properties

IUPAC Name

2-methyl-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-5-3-7-10-4-6(15(2,13)14)8(9)12(7)11-5/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOQEMDMIIKUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.